

Application Notes and Protocols for Reactions with Solid Hexachloroethane

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Compound of Interest

Compound Name: Hexachloroethane

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These application notes provide a comprehensive overview of the synthetic utility of solid **hexachloroethane**, a versatile and powerful reagent in modern organic chemistry. Detailed protocols for key transformations, safety precautions, and data presentation are included to facilitate its use in a laboratory setting.

Application Notes

Hexachloroethane (C_2Cl_6) is a colorless, crystalline solid with a camphor-like odor.^[1] It serves as a robust and efficient source of electrophilic chlorine in a variety of chemical transformations. Its solid nature offers advantages in handling and stoichiometry control compared to gaseous or liquid chlorinating agents. Key applications include the chlorination of hydrosilanes, the conversion of alcohols to alkyl chlorides in Appel-type reactions, the synthesis of vinyl chlorides from ketones, and as a radical initiator.

1. Chlorination of Hydrosilanes

Hexachloroethane is an exceptionally efficient reagent for the conversion of hydrosilanes to the corresponding chlorosilanes.^{[2][3]} This transformation is typically catalyzed by palladium(II) chloride and proceeds rapidly under mild conditions, often without the need for a solvent.^[2] The reaction is generally high-yielding and provides a clean conversion to the desired product. This method is attractive for the synthesis of chlorosilanes, which are important intermediates in organic synthesis.^[2]

2. Conversion of Alcohols to Alkyl Chlorides (Appel-type Reaction)

The combination of triphenylphosphine (PPh_3) and a carbon tetrahalide, known as the Appel reaction, is a standard method for the conversion of alcohols to alkyl halides. While carbon tetrachloride is the classic reagent, **hexachloroethane** can be employed as a solid, less volatile alternative. The reaction proceeds through the formation of a phosphonium salt, followed by nucleophilic attack of the alcohol and subsequent displacement by a chloride ion. This reaction is known for its mild conditions and stereospecificity (inversion of configuration at a stereocenter). The combination of triphenylphosphine and **hexachloroethane** can function as a nucleophilic chlorination reagent for hydroxyl compounds.[4]

3. Synthesis of Vinyl Chlorides from Ketones

Vinyl chlorides are valuable intermediates in organic synthesis. While various methods exist for their preparation, the conversion of ketones using a chlorinating agent provides a direct route. Although protocols often utilize reagents like tungsten hexachloride, the underlying principle of enolate or enol trapping with an electrophilic chlorine source can be adapted using **hexachloroethane** in the presence of a suitable activator, such as a phosphine. This approach offers a potential pathway to vinyl chlorides from readily available ketone starting materials.

4. Radical Reactions

Hexachloroethane can serve as an initiator in radical reactions.[5] Upon thermal or photochemical induction, the relatively weak C-C bond in **hexachloroethane** can undergo homolytic cleavage to generate trichloromethyl radicals ($\cdot\text{CCl}_3$). These radicals can then initiate polymerization or participate in other radical chain processes. The initiation step involves the formation of radicals from a non-radical species.[6][7][8]

Experimental Protocols

Safety Precautions: **Hexachloroethane** is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Chlorination of Hydrosilanes to Chlorosilanes

This protocol describes the conversion of a hydrosilane to a chlorosilane using **hexachloroethane** and a palladium catalyst.

Materials:

- Hydrosilane (e.g., triethylsilane)
- **Hexachloroethane** (C_2Cl_6)
- Palladium(II) chloride (PdCl_2)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **hexachloroethane** (0.5-1.0 equivalents relative to the hydrosilane) and a catalytic amount of palladium(II) chloride (e.g., 0.1-1.0 mol%).
- With vigorous stirring, add the hydrosilane dropwise to the solid mixture. The reaction is often exothermic, and for larger-scale reactions, cooling with an ice bath may be necessary.
- The reaction mixture will typically become homogeneous as the reaction progresses.
- Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or GC analysis.
- Upon completion, the crude chlorosilane can be purified by distillation or flash column chromatography.

Data Presentation:

Entry	Hydrosilane	Equivalents of C ₂ Cl ₆	Catalyst Loading (mol%)	Reaction Time (h)	Yield (%)
1	Triethylsilane	0.5	0.5	1	>95
2	Triisopropylsilane	0.6	0.5	1.5	>95
3	Diphenylmethylsilane	0.5	1.0	2	92
4	Phenylsilane	1.5	1.0	3	85 (trichlorophenylsilane)

Protocol 2: Conversion of a Primary Alcohol to an Alkyl Chloride (Appel-type Reaction)

This protocol provides a general procedure for the chlorination of a primary alcohol using **hexachloroethane** and triphenylphosphine.

Materials:

- Primary alcohol (e.g., benzyl alcohol)
- **Hexachloroethane** (C₂Cl₆)
- Triphenylphosphine (PPh₃)
- Anhydrous solvent (e.g., dichloromethane, acetonitrile)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)

Procedure:

- To a dry round-bottom flask, dissolve the primary alcohol (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in the anhydrous solvent.
- Add solid **hexachloroethane** (1.1-1.5 eq.) to the solution in portions with stirring.
- Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux.
- Monitor the reaction progress by TLC until the starting alcohol is consumed.
- Upon completion, cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude alkyl chloride can be purified by flash column chromatography.

Data Presentation:

Entry	Alcohol	Equivalents of C ₂ Cl ₆	Equivalents of PPh ₃	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	Benzyl alcohol	1.2	1.2	CH ₂ Cl ₂	25	4	88
2	1-Octanol	1.5	1.5	Acetonitrile	60	6	82
3	Cinnamyl alcohol	1.2	1.2	THF	25	3	91

Protocol 3: Synthesis of a Vinyl Chloride from a Ketone (Representative Protocol)

This protocol outlines a general method for the synthesis of a vinyl chloride from a ketone, inspired by procedures using other chlorinating agents. Optimization may be required.

Materials:

- Ketone (e.g., cyclohexanone)
- **Hexachloroethane** (C_2Cl_6)
- Triphenylphosphine (PPh_3) or another suitable phosphine
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

Procedure:

- In a dry round-bottom flask, dissolve the ketone (1.0 eq.) in the anhydrous solvent.
- Add triphenylphosphine (1.5-2.0 eq.) to the solution.
- Add **hexachloroethane** (1.5-2.0 eq.) portion-wise with stirring.
- Heat the reaction mixture to reflux and monitor the progress by TLC or GC analysis.
- After completion, cool the reaction to room temperature.
- Work-up the reaction by washing with aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude vinyl chloride by flash column chromatography.

Data Presentation:

Entry	Ketone	Equivalents of C ₂ Cl ₆	Equivalents of PPh ₃	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	Cyclohexanone	2.0	2.0	Toluene	110	12	65
2	Acetophenone	1.8	1.8	CH ₂ Cl ₂	40	18	58
3	4-tert-Butylcyclohexanone	2.0	2.0	Toluene	110	16	72

Protocol 4: Radical Initiation using **Hexachloroethane** (Conceptual Protocol)

This protocol describes a general setup for a radical polymerization using **hexachloroethane** as a thermal initiator.

Materials:

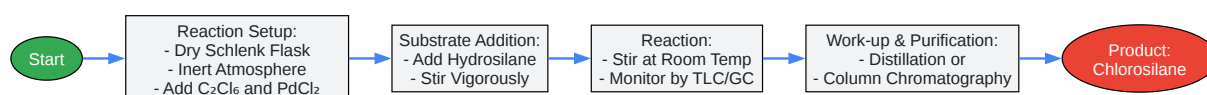
- Monomer (e.g., styrene, methyl methacrylate)
- **Hexachloroethane** (C₂Cl₆)
- Reaction vessel with a reflux condenser and inert gas inlet
- Magnetic stirrer and stir bar
- High-temperature oil bath

Procedure:

- Place the monomer and a catalytic amount of **hexachloroethane** (e.g., 0.1-1.0 mol%) in the reaction vessel.
- Purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.

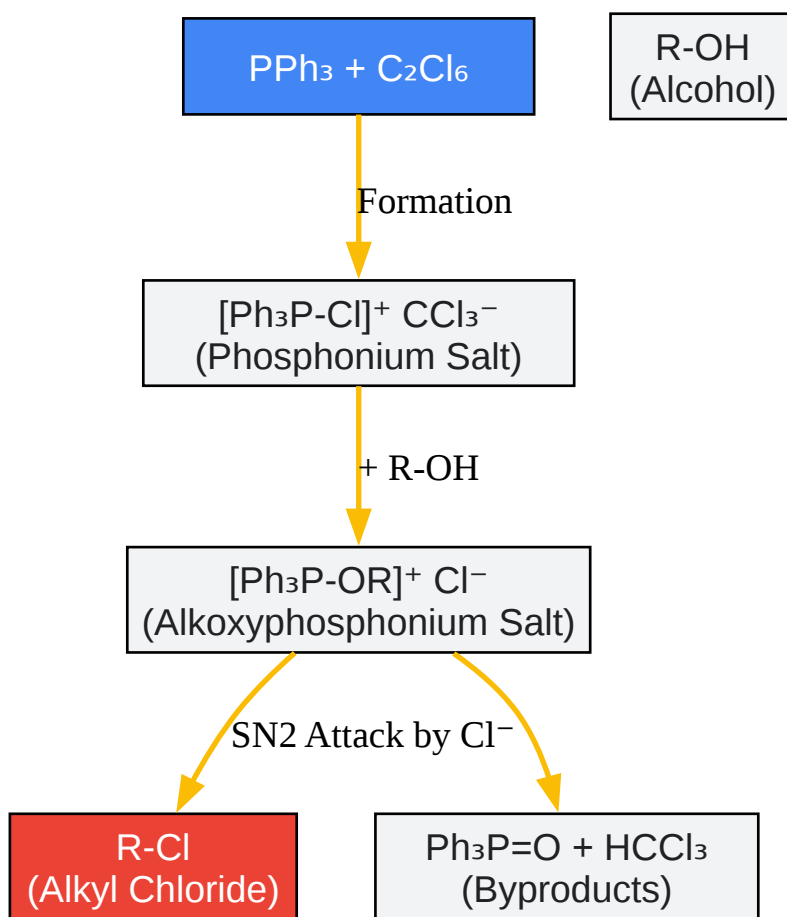
- Heat the reaction mixture in the oil bath to a temperature sufficient to induce homolytic cleavage of **hexachloroethane** (typically >150 °C).
- Maintain the temperature and stirring for the desired reaction time. The viscosity of the solution will increase as polymerization proceeds.
- To terminate the reaction, cool the mixture to room temperature and expose it to air.
- Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol for polystyrene).
- Collect the polymer by filtration and dry under vacuum.

Visualizations



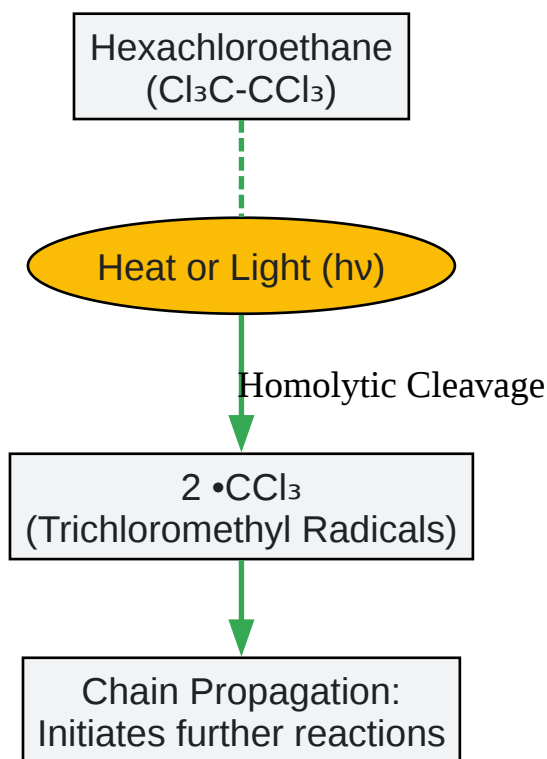
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Caption: Workflow for the chlorination of hydrosilanes.



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Caption: Simplified pathway for the Appel-type reaction.



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Caption: Logical flow of radical initiation with **hexachloroethane**.

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